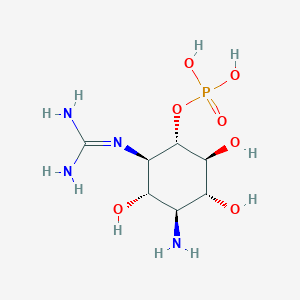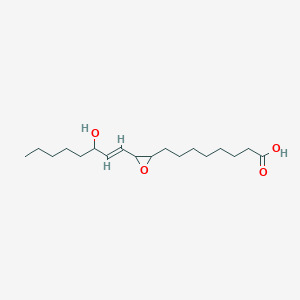
9,10-Epoxy-13-hydroxy-11-octadecenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Epoxy-13-hydroxy-11-octadecenoate is a carbonyl compound.
Applications De Recherche Scientifique
1. Reaction with Hematin and Formation of Various Fatty Acids
Dix and Marnett (1985) explored the reaction of linoleic acid hydroperoxide with hematin, leading to the formation of various fatty acids, including 9,10-epoxy-13-hydroxy-11-octadecenoate. This study provides insights into the mechanism of unsaturated fatty acid hydroperoxide metabolism, with relevance to mammalian metabolites of linoleic and arachidonic acids (Dix & Marnett, 1985).
2. Interaction with Lysine Moieties in Proteins
Lederer, Schuler, and Ohmenhäuser (1999) investigated the reactivity of 9,10-epoxy-13-hydroxy-11-octadecenoate with lysine moieties, modeling protein-bound lysine. This study is crucial in understanding how epoxyols, intermediates in lipid oxidation, interact with proteins, potentially impacting food chemistry and lipid-protein interactions (Lederer, Schuler, & Ohmenhäuser, 1999).
3. Formation from Linoleic Acid Hydroperoxide
Hamberg and Gotthammar (1973) identified 9,10-epoxy-13-hydroxy-11-octadecenoate as a product formed from linoleic acid hydroperoxide. Their work offers valuable information about the transformation pathways of fatty acid hydroperoxides, contributing to our understanding of lipid oxidation processes (Hamberg & Gotthammar, 1973).
4. Analysis of Trihydroxyoctadecenoic Acids
Hamberg (1991) conducted a regio- and stereochemical analysis of trihydroxyoctadecenoic acids, which are derived from the hydrolysis of 9,10-epoxy-13-hydroxy-11-octadecenoate. This study provides a method for analyzing these acids, which are significant in the study of lipid oxidation and enzymatic pathways in fatty acid metabolism (Hamberg, 1991).
5. Photolysis of Unsaturated Fatty Acid Hydroperoxides
Schieberle, Trebert, Firl, and Grosch (1985) explored the photolysis of unsaturated fatty acid hydroperoxides, including compounds related to 9,10-epoxy-13-hydroxy-11-octadecenoate. This research enhances our understanding of the degradation pathways of fatty acid hydroperoxides under specific conditions, relevant to food chemistry and lipid oxidation studies (Schieberle, Trebert, Firl, & Grosch, 1985).
Propriétés
Formule moléculaire |
C18H32O4 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
8-[3-[(E)-3-hydroxyoct-1-enyl]oxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-7-10-15(19)13-14-17-16(22-17)11-8-5-4-6-9-12-18(20)21/h13-17,19H,2-12H2,1H3,(H,20,21)/b14-13+ |
Clé InChI |
BWLQUNFALXKBSJ-BUHFOSPRSA-N |
SMILES isomérique |
CCCCCC(/C=C/C1C(O1)CCCCCCCC(=O)O)O |
SMILES |
CCCCCC(C=CC1C(O1)CCCCCCCC(=O)O)O |
SMILES canonique |
CCCCCC(C=CC1C(O1)CCCCCCCC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



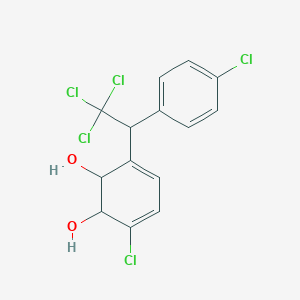
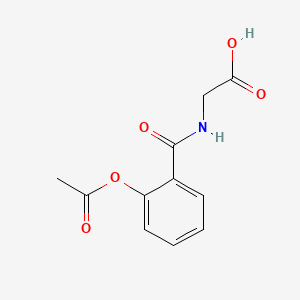


![2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1236503.png)
![2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1236505.png)


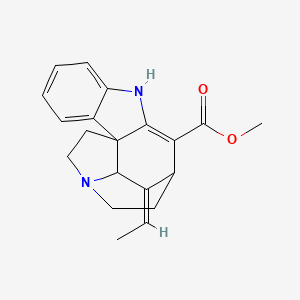
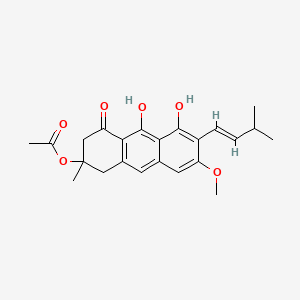
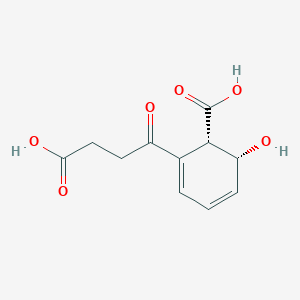
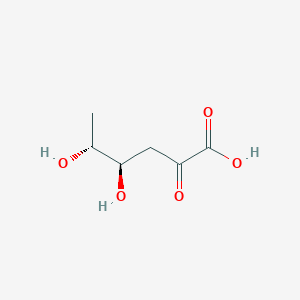
![(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid](/img/structure/B1236516.png)
